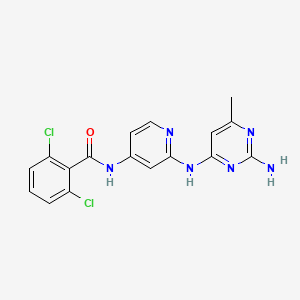
RO495
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
RO495の合成は、コア構造の調製から始まり、特定の官能基の導入に至るまで、複数のステップを伴います。重要なステップには以下が含まれます。
コア構造の形成: this compoundのコア構造は、ピリジンおよびピリミジン誘導体を含む一連の縮合および環化反応によって合成されます。
官能基の導入: クロロ基やアミノ基などの特定の官能基は、塩素化剤やアミンなどの適切な試薬を用いた置換反応によって導入されます。
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、研究目的の需要を満たすために規模が拡大されています。このプロセスには、温度、圧力、溶媒の選択などの反応条件を最適化して、高収率と高純度を実現することが含まれます。 高性能液体クロマトグラフィーなどの高度な精製技術が、最終生成物を得るために用いられています .
化学反応の分析
反応の種類
RO495は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化し、酸素含有官能基を導入することができます。
還元: 水素化ホウ素ナトリウムなどの還元剤を用いた還元反応は、特定の官能基をその還元形に変換することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、その他の還元剤。
置換: ハロゲン化剤、アミン、その他の求核剤.
主な生成物
これらの反応から生成される主な生成物は、導入または修飾された特定の官能基によって異なります。 例えば、酸化反応ではヒドロキシルまたはカルボニル誘導体が生成される可能性があり、置換反応ではthis compoundのさまざまな置換アナログが生成される可能性があります .
科学研究への応用
This compoundは、以下を含む広範囲の科学研究応用を持っています。
化学: TYK2の阻害とそのさまざまなシグナル伝達経路への影響を研究するためのツールとして使用されています。
生物学: サイトカインシグナル伝達を調節する能力により、免疫応答と炎症性疾患の研究に用いられています。
医学: 自己免疫疾患や免疫応答の異常が関与するその他の状態の治療における潜在的な治療的応用について調査されています。
科学的研究の応用
RO495 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of TYK2 and its effects on various signaling pathways.
Biology: Employed in research on immune responses and inflammatory diseases due to its ability to modulate cytokine signaling.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases and other conditions involving dysregulated immune responses.
Industry: Utilized in the development of new drugs and therapeutic agents targeting TYK2 and related pathways .
作用機序
RO495は、非受容体型チロシンタンパク質キナーゼ2(TYK2キナーゼ)の活性を阻害することで効果を発揮します。TYK2は、インターロイキン12やインターロイキン23などのさまざまなサイトカインのシグナル伝達経路に関与しています。TYK2を阻害することで、this compoundはこれらのシグナル伝達経路を阻害し、サイトカイン媒介応答の減少につながります。 このメカニズムにより、this compoundは、免疫応答の研究と、炎症性疾患や自己免疫疾患の治療法の開発において貴重なツールとなっています .
類似化合物との比較
RO495は、TYK2阻害に対する高効力と選択性においてユニークです。類似の化合物には以下が含まれます。
フィルゴチニブ: ヤヌスキナーゼファミリーの複数のメンバーに対して幅広い活性を有する別のヤヌスキナーゼ阻害剤。
ルキソリチニブ: 主にヤヌスキナーゼ1およびヤヌスキナーゼ2を標的とするヤヌスキナーゼ阻害剤。
これらの化合物と比較して、this compoundのTYK2に対する特異性により、TYK2特異的経路の研究や標的療法の開発において特に価値があります .
生物活性
RO495, also known as CS-2667, is a selective inhibitor of non-receptor tyrosine kinase 2 (TYK2), which plays a significant role in various biological processes, including immune response and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different assays, and potential therapeutic applications.
This compound targets the Janus kinase (JAK) family, specifically inhibiting TYK2. This inhibition affects the JAK-STAT signaling pathway, which is crucial for mediating responses to cytokines and growth factors. The JAK-STAT pathway is involved in numerous physiological processes, including hematopoiesis, immune function, and cell proliferation.
Upon binding to its target, this compound prevents the phosphorylation of STAT proteins, thereby inhibiting their translocation to the nucleus and subsequent gene expression. This mechanism underlies its potential therapeutic effects in diseases characterized by aberrant cytokine signaling.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against TYK2. A study utilizing a high-throughput screening approach reported that this compound displayed an IC50 value indicative of strong inhibition in cellular assays measuring ATP levels and cell viability . The compound was tested alongside other approved JAK inhibitors, showing comparable efficacy.
Table 1: Comparison of IC50 Values for JAK Inhibitors
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | TYK2 | ~500 |
| Upadacitinib | JAK1 | 330 |
| Ruxolitinib | JAK2 | 1000 |
| Baricitinib | JAK1/JAK2 | 600 |
Data derived from various studies assessing the potency of JAK inhibitors .
Cellular Assays
This compound was evaluated using the CellTiter-Glo assay to measure cellular ATP levels as an indicator of cell viability. The results indicated that while this compound effectively inhibited cell growth at certain concentrations, it also exhibited bell-shaped dose-response curves at higher concentrations, suggesting potential cytotoxic effects at elevated doses .
Case Studies and Clinical Implications
Case Study: Efficacy in Myositis
A pilot study explored the use of this compound in patients with myositis, a condition characterized by muscle inflammation. Preliminary results suggested that patients receiving treatment with this compound showed improvement in muscle strength and reduction in inflammatory markers. However, further studies are required to establish definitive efficacy and safety profiles .
Case Study: Autoimmune Disorders
In another investigation focusing on autoimmune disorders, this compound demonstrated promising results in reducing symptoms associated with conditions like psoriasis and rheumatoid arthritis. The compound's ability to modulate immune responses by inhibiting TYK2 may offer a novel therapeutic avenue for these diseases .
Potential Applications
Given its mechanism of action and biological activity, this compound holds potential for treating various conditions:
- Autoimmune Diseases : Targeting dysregulated cytokine signaling pathways can alleviate symptoms.
- Cancer Therapy : As a part of combination therapies targeting multiple signaling pathways.
- Inflammatory Conditions : Modulating immune responses could reduce inflammation.
特性
IUPAC Name |
N-[2-[(2-amino-6-methylpyrimidin-4-yl)amino]pyridin-4-yl]-2,6-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N6O/c1-9-7-14(25-17(20)22-9)24-13-8-10(5-6-21-13)23-16(26)15-11(18)3-2-4-12(15)19/h2-8H,1H3,(H4,20,21,22,23,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGDQKGREFSTHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=NC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













